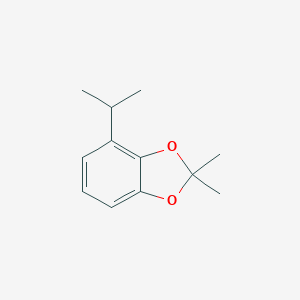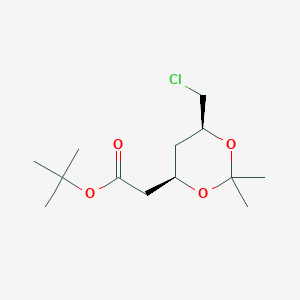
2,2-Dimethyl-4-isopropyl-1,3-benzodioxole
Descripción general
Descripción
2,2-Dimethyl-4-isopropyl-1,3-benzodioxole is a chemical compound with potential relevance in various scientific fields. Due to the specificity of the compound's name, direct research might be limited, but insights can be drawn from related compounds and their chemical behaviors.
Synthesis Analysis
The synthesis of related benzodioxole compounds often involves reactions under specific conditions that can influence the yield and purity of the product. For instance, the reaction of catechol with 2,4-dimethyl-2,3-pentadiene in a mass spectrometric synthesis setup proved the structure of a similar product, 2,2-diisopropyl-1,3-benzodioxole, highlighting the importance of precise reaction conditions and analytical techniques in synthesizing and confirming the structure of benzodioxole derivatives (Podda et al., 1983).
Molecular Structure Analysis
Molecular structure analysis often employs techniques like X-ray crystallography, NMR, and DFT calculations. Studies on similar molecules, such as antipyrine-like derivatives, provide insights into intermolecular interactions, crystal packing, and the role of hydrogen bonding and π-interactions in stabilizing molecular structures (Saeed et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of benzodioxole derivatives can vary significantly based on their substitution patterns. For example, electrosynthesis of poly(2,2-dimethyl-1,3-benzodioxole) demonstrates how the polymerization of benzodioxole compounds can be achieved, offering insights into their reactivity and the potential for conducting polymers (Jing-kun, 2008).
Physical Properties Analysis
The physical properties of benzodioxole derivatives, such as solubility, melting point, and crystallinity, can be crucial for their application in various fields. While specific data on 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole is not readily available, the study of related compounds provides a basis for understanding how structural variations can influence these properties.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for understanding the compound's behavior in chemical reactions. The synthesis and characterisation of 3,4-dialkoxy-substituted benzo-1,3,2-dithiazolyl radicals show how modifications in the benzodioxole structure can lead to different reactivity patterns, illustrating the compound's potential versatility in organic synthesis (Alberola et al., 2010).
Aplicaciones Científicas De Investigación
-
Synthesis of 2,4-diisopropyl-5,5-dimethyl-1,3-dioxane
- Application Summary : This compound is used in the synthesis of 2,4-diisopropyl-5,5-dimethyl-1,3-dioxane . The process involves the acetalization reactions of isobutyraldehyde with 2,2,4-trimethyl-1,3-pentanediol (TMPD).
- Methods of Application : The reactions were carried out under mild conditions using four water-stable Brønsted-acidic task-specific ionic liquids as environmentally benign catalysts . The —COOH functionalized Brønsted acidic ionic liquid exhibited the most excellent catalytic performance under mild reaction conditions .
- Results or Outcomes : The process is highly effective and very selective . The —COOH functionalized Brønsted acidic ionic liquid could be conveniently separated from the product and easily recycled in subsequent runs .
-
Pharmaceutical Secondary Standard
- Application Summary : 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole is used as a pharmaceutical secondary standard .
- Methods of Application : It is used in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
- Results or Outcomes : The use of this compound as a standard can help ensure the accuracy and reliability of these tests .
-
Synthesis of γ-Hydroxy Ketones
- Application Summary : This compound has been utilized in various synthetic applications. The reaction of 4-lithio-2,2-dimethyl-1,3-oxathiane 3,3-dioxide with electrophiles, such as acylation, leads to the production of γ-hydroxy ketones.
- Methods of Application : The reaction is carried out under controlled conditions, and the resulting γ-hydroxy ketones are useful in synthesizing extended carbon chains.
- Results or Outcomes : The process is effective and results in the production of γ-hydroxy ketones, which are useful in various synthetic applications.
-
Plasticizer in Food Packaging
- Application Summary : 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate (TXIB), a related compound, is widely used in food packaging .
- Methods of Application : TXIB may be used as a plasticizer in the fabrication of highly plasticized polyvinyl chloride, crosslinked by gamma irradiation .
- Results or Outcomes : The use of this compound as a plasticizer can help improve the flexibility and durability of food packaging materials .
-
Propofol Impurity
- Application Summary : This compound is known as Propofol Impurity L (EP), and it is used in the pharmaceutical industry .
- Methods of Application : It is used in the quality control and development of pharmaceuticals .
- Results or Outcomes : The use of this compound can help ensure the quality and safety of pharmaceutical products .
-
Indole Derivatives
- Application Summary : Indole derivatives, which may include compounds similar to “2,2-Dimethyl-4-isopropyl-1,3-benzodioxole”, have been found to possess various biological activities .
- Methods of Application : These compounds are synthesized and tested for a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Results or Outcomes : The research has shown that indole derivatives have diverse biological activities and have potential for therapeutic applications .
Safety And Hazards
Propiedades
IUPAC Name |
2,2-dimethyl-4-propan-2-yl-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8(2)9-6-5-7-10-11(9)14-12(3,4)13-10/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDJXCHGRUOYCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173933 | |
| Record name | 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-isopropyl-1,3-benzodioxole | |
CAS RN |
201166-22-5 | |
| Record name | 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201166225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-DIMETHYL-4-ISOPROPYL-1,3-BENZODIOXOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA7O19V7ZY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)

![[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine](/img/structure/B24110.png)


![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B24126.png)



